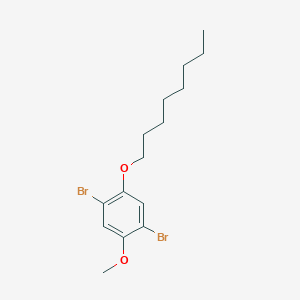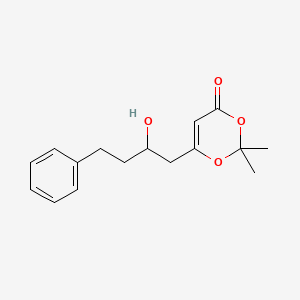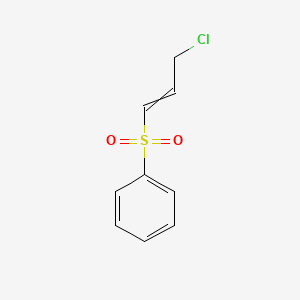
(3-Chloroprop-1-ene-1-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloroprop-1-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C9H9ClO2S This compound features a benzene ring substituted with a 3-chloroprop-1-ene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloroprop-1-ene-1-sulfonyl)benzene typically involves the reaction of benzene with 3-chloroprop-1-ene-1-sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Chloroprop-1-ene-1-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Electrophiles: Halogens and other electrophilic species can react with the double bond in addition reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as (3-aminoprop-1-ene-1-sulfonyl)benzene or (3-thioprop-1-ene-1-sulfonyl)benzene can be formed.
Addition Products: Products such as 3-chloro-2-bromo-1-propene-1-sulfonylbenzene can be formed in addition reactions.
Oxidation and Reduction Products: Oxidized or reduced forms of the sulfonyl group can be obtained.
Scientific Research Applications
(3-Chloroprop-1-ene-1-sulfonyl)benzene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Chloroprop-1-ene-1-sulfonyl)benzene involves its reactivity towards nucleophiles and electrophiles. The sulfonyl group can act as an electron-withdrawing group, enhancing the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloroprop-1-ene-1-sulfonyl)toluene
- (3-Chloroprop-1-ene-1-sulfonyl)phenol
- (3-Chloroprop-1-ene-1-sulfonyl)aniline
Uniqueness
(3-Chloroprop-1-ene-1-sulfonyl)benzene is unique due to its specific substitution pattern and the presence of both a sulfonyl group and a chloropropene moiety
Properties
CAS No. |
203128-81-8 |
|---|---|
Molecular Formula |
C9H9ClO2S |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
3-chloroprop-1-enylsulfonylbenzene |
InChI |
InChI=1S/C9H9ClO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H,7H2 |
InChI Key |
PZSHXKDCKNTEPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Phenanthren-9-YL)methyl]aniline](/img/structure/B12568248.png)
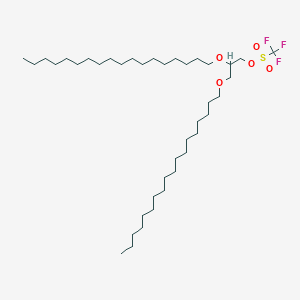
![(3-Oxotricyclo[2.1.0.0~2,5~]pentan-1-yl)methyl acetate](/img/structure/B12568256.png)
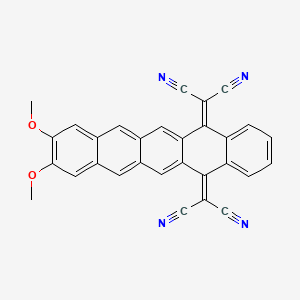
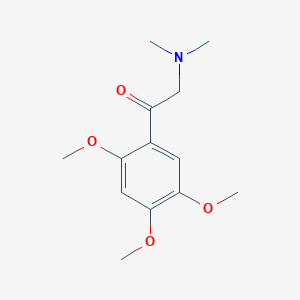
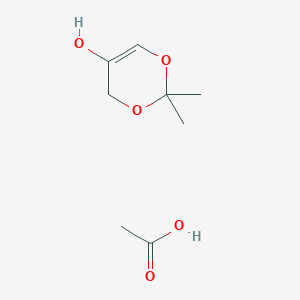
![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
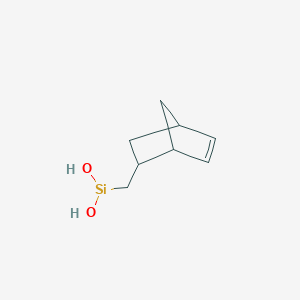
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

